Product packaging for 2-Methylbenzothiazole-4-carboxylic acid(Cat. No.:CAS No. 1261595-76-9)

2-Methylbenzothiazole-4-carboxylic acid

Cat. No.: B1406130
CAS No.: 1261595-76-9
M. Wt: 193.22 g/mol
InChI Key: JRVMGTFQDPAPQI-UHFFFAOYSA-N
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Description

2-Methylbenzothiazole-4-carboxylic acid is a chemical compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure combines a benzene ring fused to a 4-carboxylic acid-substituted thiazole, making it a versatile intermediate for chemical synthesis and drug discovery research . Researchers value this compound as a key building block for developing novel bioactive molecules. Benzothiazole derivatives are extensively investigated for a wide range of pharmacological applications, including antimicrobial , anticancer , and anti-inflammatory agents . Furthermore, the carboxylic acid functional group provides a reactive handle for further derivatization, such as forming amide bonds to create more complex molecular structures for screening and development. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B1406130 2-Methylbenzothiazole-4-carboxylic acid CAS No. 1261595-76-9

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVMGTFQDPAPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbon Dioxide Carboxylation Method

This method involves the direct carboxylation of benzothiazole derivatives using carbon dioxide. While specific literature on 2-methylbenzothiazole-4-carboxylic acid is limited, similar compounds can be synthesized using metal catalysts under high pressure and temperature conditions.

Synthesis via 2-Methylbenzothiazole Derivatives

A more indirect approach involves synthesizing 2-methylbenzothiazole derivatives first, followed by modification to introduce the carboxylic acid group. For instance, 2-methylbenzothiazole can be prepared using acetic anhydride and 2-aminothiophenol halides, as described in patent CN103232407B. However, the direct conversion of these derivatives to this compound requires additional steps, such as halogenation followed by carboxylation reactions.

Analysis of Preparation Methods

Method Advantages Disadvantages
Ester Hydrolysis Simple reaction conditions, high yield potential Limited availability of specific ester precursors
Carbon Dioxide Carboxylation Environmentally friendly, uses CO2 as a reagent Requires high pressure and temperature, catalysts may be expensive
Synthesis via Derivatives Allows for diverse functionalization, scalable Multi-step process, potential for lower overall yield

Research Findings and Challenges

The synthesis of this compound poses several challenges, including the need for efficient catalysts and the difficulty in achieving high yields through direct carboxylation methods. Research is ongoing to develop more sustainable and cost-effective methods, such as using green solvents and optimizing reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methylbenzothiazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits for neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and biological activities (where available):

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
2-Methylbenzothiazole-4-carboxylic acid C₉H₇NO₂S 209.22 2-methyl, 4-carboxylic acid Not explicitly reported
4-Methylthiazole-2-carboxylic acid C₅H₅NO₂S 145.16 4-methyl, 2-carboxylic acid Higher acidity due to thiazole ring
Methyl 2-phenylthiazole-4-carboxylate C₁₁H₉NO₂S 219.26 2-phenyl, 4-methyl ester Enhanced lipophilicity (ester form)
4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid C₁₀H₉NO₃S 223.25 4-methoxy, 2-methyl, 6-carboxylic acid Predicted pKa: ~-0.88 (acidic)
4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid C₁₀H₉NO₄S 239.24 4-methyl, dioxo, 3-carboxylic acid Moderate anti-inflammatory, high analgesic
Key Observations:

Positional Isomerism : The placement of substituents significantly impacts physicochemical properties. For example, 4-methylthiazole-2-carboxylic acid (thiazole core) is smaller and more polar than benzothiazole derivatives, influencing solubility and reactivity .

Functional Group Effects :

  • Ester vs. Acid : Methyl esters (e.g., methyl 2-phenylthiazole-4-carboxylate) exhibit higher lipophilicity compared to carboxylic acids, affecting membrane permeability .
  • Electron-Withdrawing Groups : The dioxo group in 4-methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid increases polarity and acidity, correlating with its anti-inflammatory activity .

Biological Activity : Benzothiazine derivatives (e.g., 4-methyl-2,2-dioxo analogs) demonstrate moderate anti-inflammatory and potent analgesic effects, while data on benzothiazole analogs remain scarce .

This compound:
  • Ester Hydrolysis : Alkaline hydrolysis of methyl esters (e.g., methyl 4-methylbenzothiazole-4-carboxylate) to yield carboxylic acids, as seen in benzothiazine systems .
  • Substituted Anthranilic Acids : Starting with substituted anthranilic acids or methyl anthranilates to ensure regioselective sulfonylation and cyclization, avoiding isomer mixtures .

Physicochemical Properties

  • Acidity : Carboxylic acid derivatives (pKa ~2–4) are more acidic than esters. For example, methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate has a predicted pKa of -0.88, indicating strong electron-withdrawing effects from the chloro group .
  • Thermal Stability : Boiling points for methyl esters (e.g., ~350°C for methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate) suggest high thermal stability, advantageous for industrial applications .

Biological Activity

2-Methylbenzothiazole-4-carboxylic acid (MBTCA) is a compound within the benzothiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the current understanding of MBTCA's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₉H₇N₁O₂S
  • Molecular Weight : 195.22 g/mol
  • Structure : The compound consists of a benzothiazole ring substituted with a carboxylic acid group at the 4-position and a methyl group at the 2-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBTCA. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

MBTCA has been investigated for its potential as an anticancer agent. It exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

Case Study:
A study evaluated the effects of MBTCA on human breast cancer cells (MCF-7). The results indicated that MBTCA reduced cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that MBTCA triggers apoptosis in these cells.

Antioxidant Activity

MBTCA also demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage associated with various diseases.

Research Findings:
In vitro assays showed that MBTCA effectively increased the levels of endogenous antioxidants such as glutathione (GSH) and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation.

The biological activity of MBTCA can be attributed to several mechanisms:

  • Membrane Disruption : By integrating into bacterial membranes, MBTCA alters membrane permeability.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Defense Activation : It enhances the body's natural antioxidant defenses against oxidative stress.

Q & A

Basic: What are the common synthetic routes for 2-methylbenzothiazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step procedures starting with intermediates like 4-aminobenzoic acid. For example, bromine and potassium thiocyanate in acidic conditions (0–5°C) can yield a benzothiazole core, followed by hydrolysis and methylation . Key factors include:

  • Temperature control : Low temperatures (e.g., 0–5°C) minimize side reactions during cyclization .
  • Reagent stoichiometry : Excess bromine may lead to over-substitution, reducing purity.
  • Purification methods : Column chromatography or recrystallization is critical for isolating the carboxylic acid derivative.
    Yields are often moderate (40–60%), highlighting the need for optimization in solvent choice (e.g., ethanol/water mixtures) and catalyst selection .

Basic: How is this compound characterized structurally, and what analytical methods resolve ambiguities?

Answer:
Structural confirmation relies on:

  • 1H NMR spectroscopy : Identifies substituent positions via coupling patterns (e.g., methyl group at δ ~2.5 ppm) .
  • LC-MS : Validates molecular weight ([M+H]+ expected for C10H9NO2S: 224.04) and detects impurities .
  • Elemental analysis : Confirms C, H, N, S ratios within ±0.4% of theoretical values .
    Discrepancies in melting points (e.g., reported mp 139.5–140°C ) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution.

Basic: What strategies are used to design derivatives of this compound for biological activity studies?

Answer:
Derivatization focuses on modifying the carboxylic acid and methyl groups to enhance bioactivity:

  • Esterification : Converting the -COOH to -COOR (e.g., ethyl esters) improves membrane permeability .
  • Amide formation : Reacting with amines creates probes for enzyme inhibition assays (e.g., targeting kinases) .
  • Halogenation : Introducing fluorine at the benzothiazole ring increases metabolic stability .
    Biological screening typically involves in vitro assays (e.g., enzyme kinetics, cell viability) to prioritize lead compounds .

Advanced: How can researchers address contradictions in reported physicochemical data (e.g., solubility, melting points)?

Answer:
Contradictions often stem from:

  • Purity variations : Commercial samples may contain impurities; recrystallization or HPLC purification is advised .
  • Experimental protocols : Solubility in DMSO (dimethyl sulfoxide) varies with drying methods (e.g., lyophilization vs. vacuum drying). Standardize protocols using USP guidelines .
  • Polymorphism : Use X-ray crystallography to identify crystalline forms affecting melting points .
    Cross-referencing data from peer-reviewed studies (avoiding vendor catalogs ) and replicating conditions minimizes misinterpretation.

Advanced: What are the challenges in functionalizing the thiazole ring without decarboxylation?

Answer:
The carboxylic acid group is sensitive to heat and strong bases, leading to decarboxylation. Mitigation strategies include:

  • Protecting groups : Use tert-butyl or benzyl esters during ring modifications, followed by deprotection .
  • Mild reaction conditions : Employ palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at room temperature .
  • Low-temperature lithiation : Direct functionalization via LDA (lithium diisopropylamide) at -78°C preserves the carboxylate .
    Monitor reactions via TLC or in situ IR to detect early degradation.

Advanced: How can computational methods guide the optimization of this compound derivatives for target binding?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., COX-2 or EGFR kinases) .
  • QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., IC50 values) .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position) .
    Validate predictions with SPR (surface plasmon resonance) binding assays or crystallographic data .

Advanced: What are the critical considerations for scaling up the synthesis of this compound?

Answer:
Scale-up challenges include:

  • Exotherm management : Use jacketed reactors with precise temperature control during bromine addition .
  • Solvent recovery : Optimize distillation for ethanol/water mixtures to reduce waste .
  • Catalyst recycling : Immobilize catalysts (e.g., silica-supported H2SO4) for cost efficiency .
    Pilot-scale batches (>100 g) require GMP-compliant analytical validation (e.g., USP <621> for chromatography) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzothiazole-4-carboxylic acid
Reactant of Route 2
2-Methylbenzothiazole-4-carboxylic acid

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